molecular formula C13H10ClN3O5 B15021337 2-(4-chlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B15021337
M. Wt: 323.69 g/mol
InChI Key: FUMDNFGDSZVRGU-VIZOYTHASA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then converted into its corresponding hydrazide. This hydrazide is subsequently reacted with 5-nitrofuran-2-carbaldehyde under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the nitrofuran moiety can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the chlorophenoxy moiety .

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, ultimately resulting in cell death. Additionally, the chlorophenoxy group may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide include:

Uniqueness

What sets 2-(4-chlorophenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide apart is its combination of the chlorophenoxy and nitrofuran groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C13H10ClN3O5

Molecular Weight

323.69 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C13H10ClN3O5/c14-9-1-3-10(4-2-9)21-8-12(18)16-15-7-11-5-6-13(22-11)17(19)20/h1-7H,8H2,(H,16,18)/b15-7+

InChI Key

FUMDNFGDSZVRGU-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl

Origin of Product

United States

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